Ethyl 3-(2,3-dichloro-phenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,3-dichloro-phenoxy)propanoate: is an organic compound with the molecular formula C11H12Cl2O3. It is a derivative of phenoxypropanoate, characterized by the presence of two chlorine atoms on the phenyl ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,3-dichloro-phenoxy)propanoate typically involves the esterification of 3-(2,3-dichlorophenoxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2,3-dichloro-phenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong base or acid, the ester group can be hydrolyzed to yield 3-(2,3-dichlorophenoxy)propanoic acid and ethanol.
Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: 3-(2,3-dichlorophenoxy)propanoic acid and ethanol.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,3-dichloro-phenoxy)propanoate is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis to create more complex molecules.
Biology: In studies involving the interaction of phenoxy compounds with biological systems.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dichloro-phenoxy)propanoate involves its interaction with specific molecular targets. The chlorine atoms on the phenyl ring enhance its reactivity, allowing it to participate in various biochemical pathways. The ester group can be hydrolyzed in vivo, releasing the active acid form, which can then interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
- Ethyl 2-(2,4-dichlorophenoxy)propanoate
- Ethyl 4-(2,4-dichlorophenoxy)butanoate
- Ethyl 2-(2,3-dichlorophenoxy)acetate
Comparison: Ethyl 3-(2,3-dichloro-phenoxy)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(2,3-dichlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-15-10(14)6-7-16-9-5-3-4-8(12)11(9)13/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGPPOKIHIKLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.